Cholesteryl hemisuccinate

Catalog No.
S571137
CAS No.
1510-21-0
M.F
C31H50O4
M. Wt
486.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesteryl hemisuccinate

CAS Number

1510-21-0

Product Name

Cholesteryl hemisuccinate

IUPAC Name

4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid

Molecular Formula

C31H50O4

Molecular Weight

486.7 g/mol

InChI

InChI=1S/C31H50O4/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33)/t21-,23+,24+,25-,26+,27+,30+,31-/m1/s1

InChI Key

WLNARFZDISHUGS-MIXBDBMTSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C

Synonyms

cholesterol hydrogen succinate, cholesterol-hemisuccinate, cholesteryl hemisuccinate, cholesteryl succinate, cholesteryl succinate, sodium salt, (3beta)-isomer

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C

Studying Membrane Protein Structure and Function:

  • CHEMS can replace cholesterol in membrane protein crystallization, allowing researchers to obtain high-resolution structures of these proteins for further functional studies. This is because CHEMS mimics the properties of cholesterol while offering advantages like increased water solubility and reduced aggregation tendency. ]

Modulating Membrane Properties:

  • CHEMS can be incorporated into liposomes, which are artificial spherical structures mimicking cell membranes. By varying the amount of CHEMS, researchers can control the fluidity and stability of these liposomes, allowing them to study the influence of membrane properties on various biological processes. ]

Drug Delivery Applications:

  • CHEMS can be used to design cholesterol-based drug delivery systems. By incorporating CHEMS into carriers like liposomes or nanoparticles, researchers can improve their stability, targeting, and delivery of therapeutic agents within the body. ]

Studying Specific Membrane Interactions:

  • Unlike cholesterol, CHEMS carries a negative charge. This unique property allows researchers to investigate electrostatic interactions between membranes and other charged molecules, providing insights into various cellular processes. ]

Cholesteryl hemisuccinate is a biologically active lipid characterized by its structure as a dicarboxylic acid monoester, formed from the condensation of the hydroxyl group of cholesterol with one carboxyl group of succinic acid. Its molecular formula is C31H50O4C_{31}H_{50}O_{4} and it has a molecular weight of approximately 482.73 g/mol . This compound exhibits amphipathic properties, allowing it to interact with both hydrophilic and hydrophobic environments, making it significant in various biological contexts.

Membrane Interactions

CHEMS integrates into lipid bilayers due to its structural similarity to cholesterol. The uncharged form (at neutral pH) stabilizes membranes, while the charged form (at acidic pH) can disrupt membranes, potentially facilitating drug release [, ].

Anticancer Activity

Studies suggest CHEMS might inhibit DNA replication and topoisomerase activity, hindering cancer cell growth []. However, the exact mechanism needs further investigation.

Limited Data

Information on the safety profile of CHEMS is scarce. As with any research chemical, it's advisable to handle it with appropriate personal protective equipment (PPE) and follow safe laboratory practices.

Potential Concerns

Based on its structure, some potential hazards might include:

  • Mild skin irritation: Due to its detergent-like properties.
  • Environmental impact: Organic compounds like CHEMS can potentially harm aquatic organisms if improperly disposed of.
, primarily involving its ester functional group. The compound can undergo hydrolysis in the presence of water, reverting to cholesterol and succinic acid. Additionally, it can react with various nucleophiles due to the electrophilic nature of its carbonyl groups, facilitating further chemical modifications .

In studies examining its interaction with lipid bilayers, cholesteryl hemisuccinate has been shown to alter the interfacial properties of phospholipid membranes, affecting surface charge and acyl chain mobility .

Cholesteryl hemisuccinate exhibits notable biological activities, including:

  • Antiproliferative Effects: It has demonstrated the ability to inhibit cancer cell growth, showcasing potential as an anticancer agent .
  • Membrane Interaction: The compound influences membrane dynamics by modifying the physical-chemical properties of lipid bilayers, which can affect cell signaling and membrane fluidity .
  • Protection Against Drug-Induced Toxicity: It has been observed to protect cells from damage caused by certain drugs, indicating a role in cellular defense mechanisms .

Cholesteryl hemisuccinate can be synthesized through various methods. A common approach involves the reaction of cholesterol with succinic anhydride. The general synthesis route includes:

  • Reagents: Cholesterol and succinic anhydride.
  • Reaction Conditions: Typically conducted under mild heating in an organic solvent such as pyridine or dichloromethane.
  • Purification: The product can be purified using column chromatography or recrystallization methods.

ChemicalBook outlines five distinct synthetic routes for producing cholesteryl hemisuccinate, emphasizing its versatility in synthetic organic chemistry .

Cholesteryl hemisuccinate has several applications in both research and potential therapeutic contexts:

  • Drug Delivery Systems: Its amphipathic nature makes it suitable for formulating drug delivery vehicles that can encapsulate hydrophobic drugs.
  • Biological Research: Used as a model compound to study membrane dynamics and lipid interactions in cellular systems.
  • Pharmaceutical Development: Investigated for its potential use as an anticancer agent due to its antiproliferative properties .

Research on cholesteryl hemisuccinate has focused on its interactions with biological membranes and other lipids. Studies have shown that it alters the interfacial properties of lipid bilayers, affecting parameters such as surface charge and hydration levels . Its interactions with phospholipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine reveal significant differences compared to cholesterol, highlighting its unique role in membrane biology .

Cholesteryl hemisuccinate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeBiological ActivityUnique Features
CholesterolSteroidMembrane fluidityFundamental component of cell membranes
Cholesteryl oleateEsterLipid storageInvolved in energy storage
Cholesteryl acetateEsterAntiproliferativeLess amphipathic than cholesteryl hemisuccinate
Cholesteryl glucuronideGlycosidePotential therapeutic agentSugar moiety alters solubility
Cholesteryl succinateDicarboxylic acid monoesterAntiproliferativeSimilar structure but different activity

Cholesteryl hemisuccinate is unique due to its specific amphipathic characteristics and its dual role as both a membrane component and a potential therapeutic agent against cancer cells. Its ability to modulate membrane properties sets it apart from other similar compounds.

XLogP3

8.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

486.37091007 g/mol

Monoisotopic Mass

486.37091007 g/mol

Heavy Atom Count

35

UNII

T3J4KS4201

Other CAS

1510-21-0

Wikipedia

Cholesteryl succinate

Dates

Modify: 2023-08-15

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